molecular formula C6H9I B1588868 6-Iodohex-1-yne CAS No. 2468-56-6

6-Iodohex-1-yne

Cat. No. B1588868
CAS RN: 2468-56-6
M. Wt: 208.04 g/mol
InChI Key: YITSYYQPKJETAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodohex-1-yne is an unsaturated organic compound. It serves as a significant reactant in atom-transfer cyclization processes and is also used as an alkylating agent .

Synthesis Analysis

6-Iodohex-1-yne can be synthesized from hex-5-yn-1-yl methanesulfonate and sodium iodide in acetone through a reflux reaction .

Molecular Structure Analysis

The molecular formula of 6-Iodohex-1-yne is C6H9I, and its molecular weight is 208.04 g/mol .

Chemical Reactions Analysis

6-Iodohex-1-yne is a useful reactant for atom-transfer cyclization reactions .
  • Physical and Chemical Properties Analysis

    • Flash point: 73.33°C
  • Safety and Hazards

    • Flash point: 73.33°C
  • Scientific Research Applications

    1. Gold(I)-Catalyzed Intramolecular Cyclization

    • Summary of Application: 6-Iodohex-1-yne is used in the synthesis of new azulene derivatives through gold-catalyzed cyclization reactions . Azulene derivatives are of high interest due to their potential applications in different fields, like organic materials, medicine, or cosmetics .
    • Methods of Application: The typical reaction pattern consists of the coordination of a gold catalyst to an alkyne subunit, subsequently an intramolecular nucleophilic attack occurs and finally a protodeauration delivers the product .
    • Results or Outcomes: The obtained targets are of high interest due to their potential applications in different fields, like organic materials, medicine, or cosmetics . UV/Vis spectra and cyclic voltammetry were measured, based on these the electronic properties were determined .

    2. Synthesis of Low-Temperature Irreversible Thermochromic Indicator

    • Summary of Application: 6-Iodohex-1-yne is used in the synthesis of a novel colorimetric sensor based on a functionalized polydiacetylene dye . This sensor can be utilized as a temperature indicator to ensure the safety and quality of deep-frozen products during storage and transportation .
    • Methods of Application: Pentacosadiynoic acid (PC) was functionalized with ethylene glycol monomethylether (EGME), diethylene glycol monomethyl ether (DGME) and triethylene glycol monomethyl ether (TGME), resulting in the formation of ester head groups . Photopolymerization of the synthesized diacetylene dyes was carried out to convert the monomers of the dyes into polymers .
    • Results or Outcomes: The functionalized dyes underwent irreversible thermochromic transition when exposed to freezing temperatures . This property of irreversible color transition can make them a reliable indicator of temperature change . The functional dye was incorporated into a polymer film to apply directly on deep freeze products as a polymer strip and when the temperature increases upon freezing level, the color of the thermochromic strip changes which can provide a visual warning to the consumers and manufacturers .

    3. Atom-Transfer Cyclization Reactions

    • Summary of Application: 6-Iodohex-1-yne is a useful reactant for atom-transfer cyclization reactions . These reactions are a type of chemical reaction in which a pre-existing ring is expanded or contracted by the addition or removal of one or more atoms .
    • Methods of Application: The typical reaction pattern consists of the coordination of a catalyst to an alkyne subunit, subsequently an intramolecular nucleophilic attack occurs and finally a protodeauration delivers the product .
    • Results or Outcomes: The atom-transfer cyclization reactions are significant in the synthesis of complex organic molecules .

    Future Directions

    Research on the applications of 6-Iodohex-1-yne in synthetic chemistry, medicinal chemistry, and materials science could provide valuable insights for its potential uses .

    properties

    IUPAC Name

    6-iodohex-1-yne
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9I/c1-2-3-4-5-6-7/h1H,3-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YITSYYQPKJETAH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CCCCCI
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20455811
    Record name 6-iodohex-1-yne
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20455811
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Iodohex-1-yne

    CAS RN

    2468-56-6
    Record name 6-Iodo-1-hexyne
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2468-56-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-iodohex-1-yne
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20455811
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-iodohex-1-yne
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    6-Iodohex-1-yne
    Reactant of Route 2
    6-Iodohex-1-yne
    Reactant of Route 3
    Reactant of Route 3
    6-Iodohex-1-yne
    Reactant of Route 4
    6-Iodohex-1-yne
    Reactant of Route 5
    Reactant of Route 5
    6-Iodohex-1-yne
    Reactant of Route 6
    Reactant of Route 6
    6-Iodohex-1-yne

    Citations

    For This Compound
    24
    Citations
    A Abou, F Foubelo, M Yus - Tetrahedron, 2007 - Elsevier
    … However, the lithiation of 1-chloro-6-iodohex-1-yne (4) under the same reaction conditions and using pentan-3-one as electrophile leads to the corresponding chloroalcohol (6) from the …
    Number of citations: 11 www.sciencedirect.com
    Y Zhang, Y Tanabe, S Kuriyama… - The Journal of Organic …, 2021 - ACS Publications
    … We initially investigated the reaction of 6-iodohex-1-yne (1a) with 4-benzyl-3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine (2a) as typical substrates for the photoredox- and …
    Number of citations: 13 pubs.acs.org
    H Tang, D Li, N Li, Z Zhang, Z Zhang - Journal of Membrane Science, 2018 - Elsevier
    … The Menshutkin reaction has been employed to synthesize the alkyne-functionalized phosphonium cations monomers by reacting between 6-iodohex-1-yne or propargyl bromide and …
    Number of citations: 62 www.sciencedirect.com
    L Liu, D Li, Y Xing, N Li - Journal of Membrane Science, 2018 - Elsevier
    … , 6-chlorohex-1-yne was converted to 6-iodohex-1-yne by treatment with NaI in acetone according to the reported procedure [36]. The obtained 6-iodohex-1-yne (2.08 g, 10 mmol) and …
    Number of citations: 41 www.sciencedirect.com
    N Guennouni, F Lhermitte, S Cochard, B Carboni - Tetrahedron, 1995 - Elsevier
    … Exchange chloride/iodide was realized in the usual manner described previously for 6-iodohex-1-yne. Bulb to bulb distillation of the crude pruct yielded a colorless oil. …
    Number of citations: 84 www.sciencedirect.com
    L Liu, X Chu, J Liao, Y Huang, Y Li, Z Ge… - Energy & …, 2018 - pubs.rsc.org
    … , alkyne-terminated QA moieties with different molecular architectures were synthesized through a Menschutkin reaction between an alkyne-terminated alkyl halide (6-iodohex-1-yne or …
    Number of citations: 221 pubs.rsc.org
    X Cai, J Zhang, H Ye, K Cui, T Hao… - … –A European Journal, 2023 - Wiley Online Library
    … On the other hand, commercially available 5 was coupled with 6-iodohex1-yne to produce 6 with 40% yield. The coupling of 6 and NBDpiperazine[59] yielded the non-targeted H2S …
    PM Jackson, CJ Moody - Tetrahedron, 1992 - Elsevier
    The pyrano[3,4-b]pyrrol-5-(1H)-ones 7 are stable cyclic analogues of pyrrole-2,3-quinodimethane, and undergo Diels-Alder reaction with a range of acetylenes (dimethyl …
    Number of citations: 28 www.sciencedirect.com
    C Ge, L Liu, Y Wang, X Di, X Luo, H Liu… - ACS Medicinal …, 2023 - ACS Publications
    Functional 1,8-naphthalimide derivatives are rapidly developing in the field of anticancer research. Herein, we designed and synthesized a series of naphthalimide derivatives with …
    Number of citations: 3 pubs.acs.org
    K Lindenmeyer - 2021 - digitalcommons.murraystate.edu
    Polymers which contain ionic liquid groups have numerous applications in a wide variety of fields. Past research from our group has shown that IL-containing polymers which exist in …
    Number of citations: 0 digitalcommons.murraystate.edu

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.